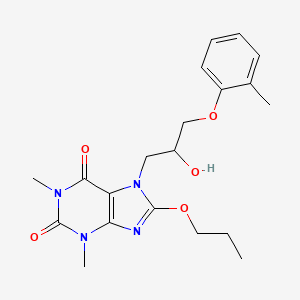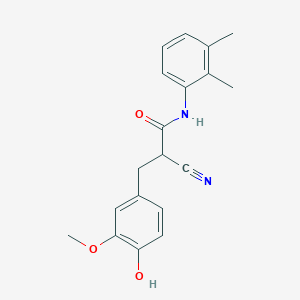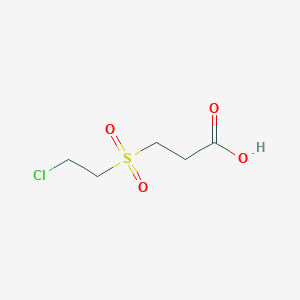![molecular formula C20H26N6O B2687829 (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 477865-35-3](/img/structure/B2687829.png)
(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized from ursolic acid, a lipophilic pentacyclic triterpenoid found in a wide variety of plants .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the use of ursolic acid-based derivatives . The specific synthesis process can vary depending on the desired end product.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and the conditions under which the reactions are carried out .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Synthetic Approaches
The synthesis of complex heterocyclic compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, involves multifaceted chemical reactions. For example, Kanno et al. (1991) detailed a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, highlighting the versatility of these compounds in generating novel chemical structures (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991). Similarly, Gomha and Farghaly (2011) described the preparation of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, showcasing the condensation reactions central to synthesizing such compounds (Gomha & Farghaly, 2011).
Chemical Properties
The intricate chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and related compounds are often characterized by their structural and electronic configurations. Desenko et al. (1993) explored the imine-enamine tautomerism of dihydroazolopyrimidines, indicating the influence of substituents on the tautomeric equilibrium and highlighting the chemical versatility of these compounds (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Mecanismo De Acción
The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some compounds in this class have been studied for their anti-inflammatory activity, which is thought to be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2) .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide involves the reaction of 4-tert-butylphenol with ethylene oxide to form 1-(4-tert-butylphenoxy)ethanol, which is then reacted with 2-amino-1,2,4-triazole to form 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "4-tert-butylphenol", "ethylene oxide", "2-amino-1,2,4-triazole", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "4-tert-butylphenol + ethylene oxide -> 1-(4-tert-butylphenoxy)ethanol", "1-(4-tert-butylphenoxy)ethanol + 2-amino-1,2,4-triazole -> 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine", "7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine + N,N-dimethylformamide dimethyl acetal -> (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide" ] } | |
Número CAS |
477865-35-3 |
Fórmula molecular |
C20H26N6O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C20H26N6O/c1-14(27-16-9-7-15(8-10-16)20(2,3)4)17-11-12-21-19-23-18(24-26(17)19)22-13-25(5)6/h7-14H,1-6H3 |
Clave InChI |
XXJZXWHJOWHGRD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)


![N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2687762.png)
methanamine](/img/structure/B2687764.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)
![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methylpropanamide](/img/structure/B2687770.png)
